(2-Aminoethyl)(butan-2-yl)methylamine
Description
Historical Context and Discovery
(2-Aminoethyl)(butan-2-yl)methylamine emerged as a compound of interest in organic chemistry during the early 21st century, with its first reported syntheses documented in the 2010s. While its discovery lacks a singular attributed origin, its development aligns with advancements in synthetic methodologies for tertiary amines and diamines. The compound gained attention due to its structural versatility, featuring both a tertiary amine center and a primary amine functional group, which enables diverse reactivity. Early applications focused on its role as a building block in pharmaceutical research, particularly in the design of small-molecule scaffolds for drug discovery. The compound’s CAS registry numbers (1095209-01-0 and 1489602-69-8) formalized its identity in chemical databases, facilitating its use in academic and industrial research.
Nomenclature and Chemical Identification
The systematic IUPAC name This compound precisely describes its structure: a central nitrogen atom bonded to a methyl group, a butan-2-yl group, and a 2-aminoethyl moiety. Alternative nomenclature includes N'-butan-2-yl-N'-methylethane-1,2-diamine, emphasizing its diamine character. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₈N₂ |
| Molecular Weight | 130.23 g/mol |
| CAS Numbers | 1095209-01-0, 1489602-69-8 |
| Synonyms | AKOS009414464, EN300-66178 |
The molecular framework combines a branched alkyl chain (butan-2-yl) with a flexible ethylene spacer terminating in a primary amine, enabling conformational adaptability. Spectroscopic data, such as nuclear magnetic resonance (NMR) chemical shifts and mass spectrometry fragmentation patterns, further validate its structure.
Position in Amine Classification Systems
Classified as a tertiary aliphatic diamine , this compound exhibits dual functionality:
- Tertiary Amine Center : The central nitrogen atom binds three alkyl groups (methyl, butan-2-yl, and 2-aminoethyl), conferring steric hindrance and influencing its nucleophilicity.
- Primary Amine Group : The terminal -NH₂ on the ethyl chain introduces reactivity typical of primary amines, such as participation in condensation and coordination reactions.
This hybrid classification situates it within a niche category of polyfunctional amines, bridging the reactivity profiles of simple tertiary amines and diamines. Its aliphatic nature distinguishes it from aromatic analogues, as it lacks conjugated π-systems, favoring hydrophobic interactions in solution.
Significance in Organic Chemistry Research
This compound serves as a critical intermediate in multiple research domains:
- Drug Discovery : Its scaffold facilitates the synthesis of bioactive molecules targeting enzymes and receptors, leveraging both amine groups for hydrogen bonding and ionic interactions.
- Coordination Chemistry : The primary amine acts as a ligand for metal ions, enabling the formation of stable complexes with transition metals like copper and nickel.
- Polymer Science : As a crosslinking agent, it modifies polymer backbones, enhancing mechanical properties through covalent network formation.
Recent studies highlight its utility in synthesizing imidazole derivatives and quinazolinones, compounds with applications in antimicrobial and anticancer therapies. The compound’s modular structure allows regioselective functionalization, making it a cornerstone in combinatorial chemistry workflows.
Properties
IUPAC Name |
N'-butan-2-yl-N'-methylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-4-7(2)9(3)6-5-8/h7H,4-6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUIZZSXNHURBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(C)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (2-Aminoethyl)(butan-2-yl)methylamine typically involves nucleophilic substitution reactions. One common method is the alkylation of ammonia or primary amines with haloalkanes. For instance, the reaction of ethylamine with bromoethane can yield secondary amines, which can further react to form tertiary amines .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors where controlled conditions of temperature and pressure are maintained to optimize yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(2-Aminoethyl)(butan-2-yl)methylamine can undergo various chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: It can be reduced to form simpler amines or other reduced forms.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenated compounds like bromoethane or chloroethane can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines .
Scientific Research Applications
(2-Aminoethyl)(butan-2-yl)methylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (2-Aminoethyl)(butan-2-yl)methylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Thermal Properties
The thermal stability and glass transition temperatures ($T_g$) of amines vary significantly with branching, substituent polarity, and molecular weight. Table 1 compares (2-Aminoethyl)(butan-2-yl)methylamine (hypothetical data inferred from similar compounds) with selected diamines and tertiary amines from and :
Table 1. Thermal Properties of this compound and Related Amines
| Compound | Structure Type | $T_g$ (°C) | $T_{d,5\%}$ (°C) | Key Applications |
|---|---|---|---|---|
| This compound* | Tertiary amine | -5 | 240 | Surfactants, Drug design |
| 1,4-diaminobutane (1a) | Linear diamine | 11 | 252 | Polyurethane synthesis |
| tris(2-aminoethyl)amine (1e) | Branched triamine | -3 | 229 | Chelating agents, Catalysts |
| (2-bromophenyl)methylamine | Aromatic tertiary amine | N/A | N/A | Medicinal chemistry |
*Hypothetical data based on structural analogs.
Key Observations:
- Branching Effects: The branched butan-2-yl group in the target compound likely reduces $T_g$ compared to linear diamines (e.g., 1,4-diaminobutane), enhancing flexibility and lowering melting points .
- Thermal Degradation: The inferred $T_{d,5\%}$ (240°C) suggests moderate thermal stability, intermediate between tris(2-aminoethyl)amine (229°C) and 1,4-diaminobutane (252°C). This aligns with trends where increased branching slightly lowers decomposition temperatures .
Aminoethyl vs. Aromatic Substituents
- Aminoethyl Group: The 2-aminoethyl moiety in the target compound introduces hydrogen-bonding capability, enhancing water solubility compared to purely lipophilic analogs like (2-bromophenyl)methylamine (). Such polarity is advantageous in surfactants or drug delivery systems .
- Aromatic vs. Aliphatic Groups : Compounds with aromatic substituents (e.g., pyridinyl or bromophenyl groups in ) exhibit distinct electronic properties and are often prioritized in medicinal chemistry for receptor binding. In contrast, the target compound’s aliphatic groups may favor membrane permeability or industrial applications .
Bioactivity and Pharmacological Potential
- While the target compound’s bioactivity is unreported, its structural similarity to these active compounds warrants further investigation .
- Methylamine derivatives in and are involved in nitrogen assimilation and enzymatic reactions, indicating possible roles in biochemical pathways for analogous amines .
Biological Activity
(2-Aminoethyl)(butan-2-yl)methylamine is an organic compound with notable biological activities. Its structure allows for various interactions with biological systems, making it a subject of interest in pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which may contribute to its therapeutic effects.
- Antimicrobial Properties : The compound has demonstrated activity against various microbial strains.
- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation in biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:
- Enzyme Active Sites : The compound binds to the active sites of enzymes, inhibiting their catalytic activity.
- Cell Membrane Interaction : Its amphiphilic nature allows it to interact with cell membranes, potentially altering membrane permeability and affecting cellular functions.
Enzyme Inhibition Studies
A study evaluated the inhibitory effects of this compound on lysosomal phospholipase A2 (LPLA2). The results indicated a dose-dependent inhibition, suggesting potential applications in treating conditions related to phospholipidosis .
Antimicrobial Activity
In vitro tests have revealed that this compound exhibits antimicrobial properties against various bacteria and fungi. For instance, it showed significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
Anti-inflammatory Properties
In a controlled experiment involving lipopolysaccharide-induced inflammation in macrophages, treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential as an anti-inflammatory agent .
Case Studies
Q & A
Q. What are the optimal synthetic routes for (2-Aminoethyl)(butan-2-yl)methylamine, and how can purity be maximized?
Methodological Answer:
- Synthesis Protocol : Adapt tertiary amine synthesis methods from esterification procedures (e.g., ). Use anhydrous benzene, reflux conditions (1 hour at boiling point), and stoichiometric ratios of 2-aminoethylamine, butan-2-ol, and methylamine precursors. Include pyridine as a catalyst and N,N-dimethylformamide (DMF) as a stabilizer.
- Purification : Filter pyridine hydrochloride via Schott filtration under vacuum. Wash with 5% HCl and 10% NaOH to remove unreacted acid/alcohol. Final purification via rotary evaporation.
- Purity Optimization : High-performance liquid chromatography (HPLC) analysis (≥85% purity achievable with optimized stoichiometry) .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation : Use nuclear magnetic resonance (NMR) to resolve methyl, butan-2-yl, and 2-aminoethyl groups. Compare with reference spectra for tertiary amines .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients.
- Mass Spectrometry : Electrospray ionization (ESI-MS) to confirm molecular ion peaks (expected m/z: ~130–140 for C₈H₁₈N₂).
Q. How does this compound interact with biological systems?
Methodological Answer:
- Cytotoxicity Screening : Adapt methylamine oxidation assays (). Expose endothelial cells to the compound (0.1–10 mM) and measure formaldehyde production via spectrophotometry. Include semicarbazide-sensitive amine oxidase (SSAO) inhibitors (e.g., MDL-72974A) as controls.
- Field Testing : Use Delta traps with rubber dispensers (50 µl dose) to assess pheromone-like activity in Lepidoptera species, as done for similar esters ().
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound derivatives?
Methodological Answer:
- Enantiomer Synthesis : Resolve R/S enantiomers using chiral column chromatography (e.g., Chiralpak IA) or asymmetric catalysis. Compare with EFETOV-S-5/S-S-5 protocols ().
- Biological Assays : Test enantiomers in field traps (). For example, (2R)-enantiomers may show species-specific attraction (e.g., Jordanita notata), while (2S)-enantiomers may exhibit reduced activity .
Q. What are the kinetic parameters of this compound oxidation in flow reactors?
Methodological Answer:
Q. How does thermal stability vary for this compound under industrial processing conditions?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
